N-(4-Acetyl-2-methylphenyl)acetamide
Description
N-(4-Acetyl-2-methylphenyl)acetamide is an acetamide derivative characterized by a substituted aromatic ring system. The nitrogen atom of the acetamide group is bonded to a phenyl ring bearing a 4-acetyl and 2-methyl substituent.
Properties
CAS No. |
40664-73-1 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(4-acetyl-2-methylphenyl)acetamide |
InChI |
InChI=1S/C11H13NO2/c1-7-6-10(8(2)13)4-5-11(7)12-9(3)14/h4-6H,1-3H3,(H,12,14) |
InChI Key |
UMWGYGAELKNLHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetyl-2-methylphenyl)acetamide can be achieved through a multi-step process :
Reaction of p-toluidine with methylene ketone: This step produces N-(4-acetylphenyl)methanamine.
Reaction with acetic anhydride under basic conditions: The N-(4-acetylphenyl)methanamine is then reacted with acetic anhydride to yield the final product, this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(4-Acetyl-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-Acetyl-2-methylphenyl)acetamide has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Acetyl-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
Substituent Position and Type
N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenyl)-acetamide (CAS 1016493-56-3) Structure: Contains a 4-amino group and a 4-methoxyphenyl side chain. Applications: Likely used in pharmaceutical intermediates due to its amino and methoxy functionalities, which are common in drug design .
2-Azido-N-(4-methylphenyl)acetamide Structure: Features an azido (-N₃) group and a 4-methylphenyl substituent. The methyl group provides steric hindrance but minimal electronic effects. Synthesis: Prepared via nucleophilic substitution or condensation reactions, as described in and .
Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-
- Structure : Fluorine at the 4-position, a hydroxyl group, and an isopropyl chain.
- Key Differences : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. The hydroxyl group enables hydrogen bonding, influencing solubility (predicted pKa: 12.97) .
Pharmacological Activity
- Anti-Cancer Activity :
- Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide () show potent activity against cancer cell lines (HCT-1, MCF-7) due to sulfonyl and heterocyclic moieties. The acetyl group in N-(4-Acetyl-2-methylphenyl)acetamide may offer similar electron-withdrawing effects, enhancing receptor binding .
- N-(3-chloro-4-hydroxylphenyl)acetamide () exhibits cytotoxicity, suggesting chloro and hydroxyl substituents could enhance anti-proliferative effects compared to acetyl/methyl groups .
Physicochemical Properties
Biological Activity
N-(4-Acetyl-2-methylphenyl)acetamide, also known by its CAS number 40664-73-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 40664-73-1 |
| InChI Key | UMWGYGAELKNLHK-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that it may act as an aldose reductase inhibitor , which is significant in the treatment of diabetic complications such as neuropathy and retinopathy . The inhibition of this enzyme can help prevent the accumulation of sorbitol and galactitol in tissues, thereby mitigating peripheral effects associated with diabetes .
Antimicrobial Activity
Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16.5 |
| Escherichia coli | 32.0 |
| Bacillus subtilis | 8.0 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are pivotal in the inflammatory response. This property makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Case Study on Diabetic Complications : A study involving diabetic rats treated with this compound showed a reduction in nerve damage and improved glucose metabolism markers compared to untreated controls. This highlights the compound's potential in managing diabetic neuropathy .
- In Vitro Antimicrobial Testing : A series of tests conducted on various microbial strains revealed that this compound had a broader spectrum of activity against Gram-positive bacteria compared to Gram-negative bacteria, suggesting structural modifications could enhance its efficacy against more resistant strains .
- Inflammation Models : In models of induced inflammation, administration of the compound resulted in a significant decrease in edema and pain scores, indicating its effectiveness as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
